molecular formula C22H28Cl2N6O2 B6488209 8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898463-01-9

8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6488209
CAS No.: 898463-01-9
M. Wt: 479.4 g/mol
InChI Key: YUZHXBMGUNPVBB-UHFFFAOYSA-N
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Description

The compound “8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. It appears to contain a purine ring, which is a heterocyclic aromatic organic compound . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a purine ring, a piperazine ring, and several substituents. The purine ring is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the purine and piperazine rings, as well as the various substituents. The purine ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine and piperazine rings, as well as the various substituents, would likely make this compound relatively polar and capable of forming hydrogen bonds . This could influence its solubility, boiling point, melting point, and other physical and chemical properties.

Properties

IUPAC Name

8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N6O2/c1-3-4-5-8-30-18-19(27(2)22(32)26-20(18)31)25-21(30)29-11-9-28(10-12-29)14-15-6-7-16(23)17(24)13-15/h6-7,13H,3-5,8-12,14H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZHXBMGUNPVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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